Bumetrizole
Overview
Description
Bumetrizole is a hydroxyphenyl benzotriazole compound primarily used as an ultraviolet light absorber (UVA). It is known for its ability to impart outstanding light stability to plastics and other organic substrates. This compound is also approved by the FDA as a stabilizer in polymers used in producing, manufacturing, packaging, processing, and transporting food .
Mechanism of Action
Target of Action
Bumetrizole, also known as Phenol, 2- (5-Chloro-2H-Benzotriazol-2-Yl)-6- (1,1-Dimethylethyl)-4-Methyl-, is primarily used as a UV absorber . Its primary targets are the harmful ultraviolet rays from the sun .
Mode of Action
This compound works by absorbing the harmful ultraviolet rays from the sun and converting them into a less damaging form of energy, like heat . This process helps to protect your skin from the harmful effects of the sun’s ultraviolet rays .
Biochemical Pathways
It is known that this compound can inhibit reactions of aromatization and oxidation of bitumen molecules to a certain extent during the uv aging . This slows down the rate at which the bitumen transforms from sol to gel .
Result of Action
The primary result of this compound’s action is the protection of skin and other organic substrates from the harmful effects of ultraviolet radiation . By absorbing UV light and converting it into a less damaging form of energy, this compound helps to maintain the integrity and health of the skin and other organic substrates .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity. It is known that this compound has a low volatility at high temperatures and high resistance to thermal degradation , suggesting that it can be used without significant loss or decomposition in high-temperature environments .
Biochemical Analysis
Biochemical Properties
Bumetrizole interacts with various biomolecules, primarily functioning as a UV absorber. It absorbs harmful ultraviolet rays and converts them into less damaging forms of energy, like heat . This interaction with UV light is a key biochemical property of this compound.
Cellular Effects
This compound’s primary cellular effect is the protection of cells from the harmful effects of UV radiation. It is particularly beneficial in skincare products, where it helps protect skin cells from UV damage, contributing to skin health and the prevention of premature skin aging .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the absorption of UV light. It absorbs harmful UV rays and converts them into less damaging forms of energy, thereby protecting the molecules in the cell from potential UV-induced damage .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied in the context of its use as a UV absorber in polymers. The chemical structure of this compound remains unaltered during degradation, suggesting that it maintains its UV-absorbing properties over time .
Preparation Methods
Bumetrizole is synthesized through a coupling reaction. The process involves weighing 0.03 mol of 2-tert-butyl-p-cresol, 50 ml of water, and 0.1 g of sodium dodecylbenzene sulfonate into a reaction kettle, and stirring to form a uniform white emulsion. The pH is adjusted to 7-9, and the diazonium salt solution is added dropwise within 2 hours under these weak base conditions .
Chemical Reactions Analysis
Bumetrizole undergoes various chemical reactions, including:
Scientific Research Applications
Bumetrizole has a wide range of scientific research applications:
Biology: this compound’s ability to absorb ultraviolet light makes it useful in protecting biological samples from ultraviolet radiation damage.
Comparison with Similar Compounds
Bumetrizole is similar to other ultraviolet light absorbers, such as:
Octabenzone: Another ultraviolet absorber used in bitumen modification.
6PPD: Shares a chemical structure similarity with this compound and forms a quinone body upon degradation.
This compound stands out due to its effectiveness in various applications, including its FDA approval for use in food-related polymers .
Properties
IUPAC Name |
2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWYEMOEOGEQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036438 | |
Record name | Bumetrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid | |
Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3896-11-5 | |
Record name | 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3896-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bumetrizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bumetrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bumetrizole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUMETRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.